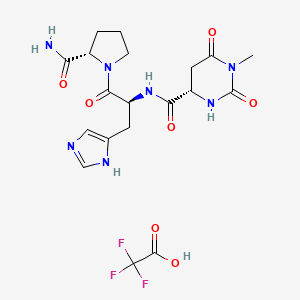
Taltirelin Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taltirelin Trifluoroacetic Acid Salt is a biochemical compound with the molecular formula C19H24F3N7O7 and a molecular weight of 519.43 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . Taltirelin is an analogue of thyrotropin-releasing hormone (TRH) and has been developed to stimulate the secretion of thyrotropic hormone (TSH) and enhance recognition memory function .
Preparation Methods
The synthesis of Taltirelin involves several steps. One method starts with L-asparagine as the starting material and involves Friedel-Crafts acylation, esterification, methylation, and hydrogenation to produce an intermediate, S-1-methyl-4,5-dihydro-orotic acid . This intermediate is then reacted with Fmoc-His (Trt)-OH and Pro-NH2 to form His (Trt)-Pro-NH2, which is subsequently deprotected . The final condensation reaction between S-1-methyl-4,5-dihydro-orotic acid and His (Trt)-Pro-NH2, followed by the addition of trifluoroacetic acid, results in the formation of Taltirelin Trifluoroacetic Acid Salt . The product is then purified, desalted, and freeze-dried .
Chemical Reactions Analysis
Taltirelin Trifluoroacetic Acid Salt undergoes various chemical reactions, including condensation and deprotection reactions . Common reagents used in these reactions include trifluoroacetic acid, Fmoc-His (Trt)-OH, and Pro-NH2 . The major products formed from these reactions are intermediates such as S-1-methyl-4,5-dihydro-orotic acid and His (Trt)-Pro-NH2, which ultimately lead to the formation of this compound .
Scientific Research Applications
Taltirelin Trifluoroacetic Acid Salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various synthetic applications . In biology and medicine, Taltirelin is studied for its potential therapeutic effects on central nervous system disorders, including epilepsy, schizophrenia, spinal cord trauma, Alzheimer’s disease, Parkinson’s disease, and depression . It is also used to enhance recognition memory function and stimulate the secretion of thyrotropic hormone . In industry, this compound is used in proteomics research .
Mechanism of Action
Taltirelin exerts its effects by activating the thyrotropin-releasing hormone receptor (TRHR), which is a class A G protein-coupled receptor . This activation leads to the coupling of Gαq/G11 and the subsequent production of inositol-1,4,5-triphosphate and the release of intracellular calcium ions . Taltirelin has minimal endocrine activity but favorable neural stimulant properties, including selectively increasing tongue motor activity in sleep . It has been shown to have a longer effective duration, higher intrinsic efficacy, and more potent central nervous system stimulant activity compared to thyrotropin-releasing hormone .
Comparison with Similar Compounds
Taltirelin Trifluoroacetic Acid Salt is unique compared to other similar compounds due to its improved central nervous system activity and pharmacological properties . Similar compounds include thyrotropin-releasing hormone, which has a shorter half-life and lower central nervous system stimulant activity . Other related compounds include trifluoroacetic acid and its salts, which are widely used in organic chemistry for various purposes . Trifluoroacetic acid is a stronger acid than acetic acid and is used as a solvent and reagent in chemical transformations .
Properties
Molecular Formula |
C19H24F3N7O7 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H23N7O5.C2HF3O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;3-2(4,5)1(6)7/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);(H,6,7)/t10-,11-,12-;/m0./s1 |
InChI Key |
MPHHNZYPQHGMFE-LFELFHSZSA-N |
Isomeric SMILES |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


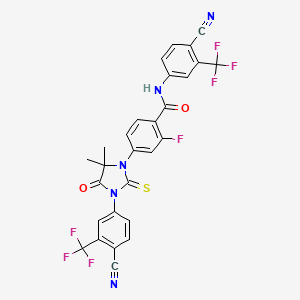
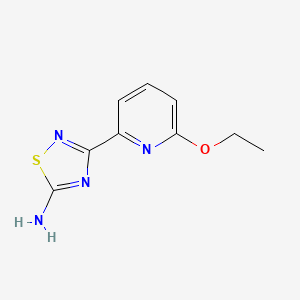

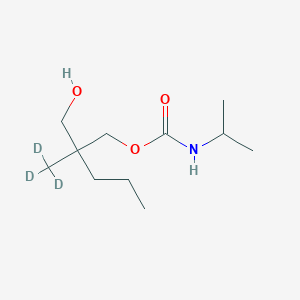
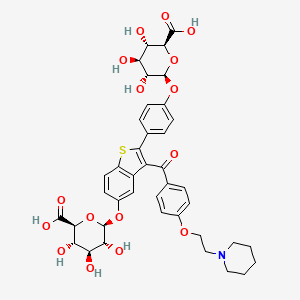
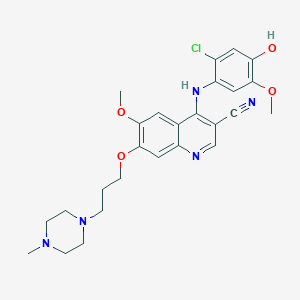
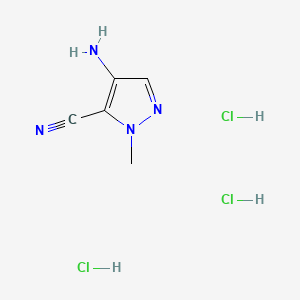
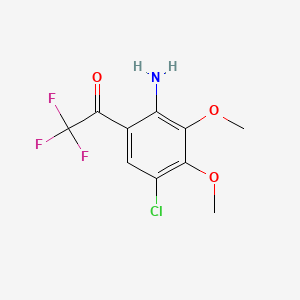
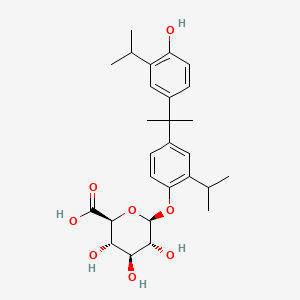

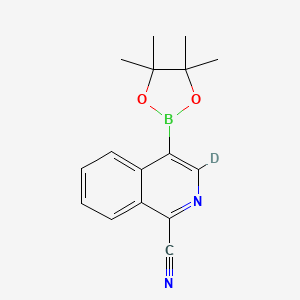
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
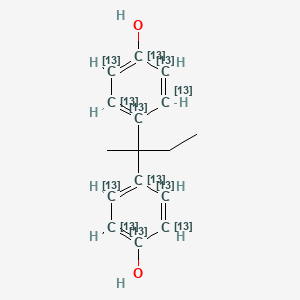
![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
